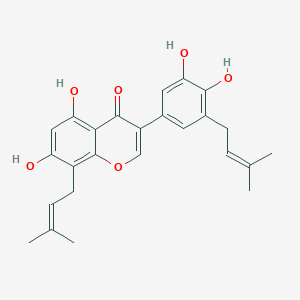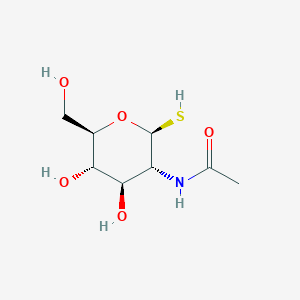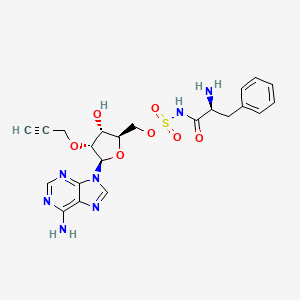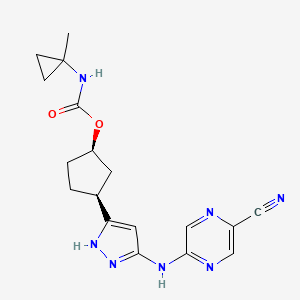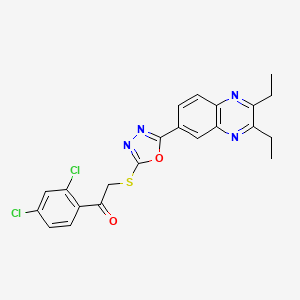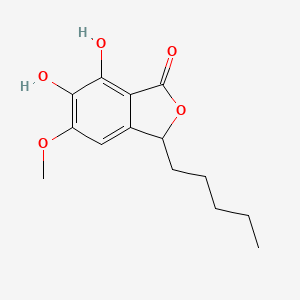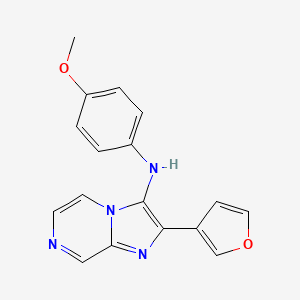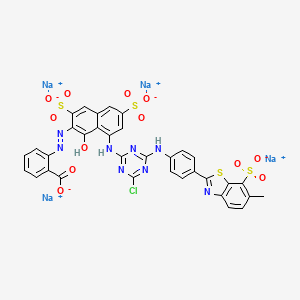
Antibiofilm agent-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiofilm agent-4 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced extracellular matrix. These biofilms are notoriously resistant to conventional antimicrobial treatments, making infections difficult to eradicate. This compound has emerged as a promising solution to combat biofilm-associated infections by targeting the biofilm structure and its formation mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficiency. Techniques such as batch reactors, continuous flow reactors, and automated synthesis systems are employed to enhance production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Antibiofilm agent-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Antibiofilm agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilm formation and disruption, as well as its interactions with microbial communities.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in the development of coatings and materials that resist biofilm formation, such as medical devices, water treatment systems, and food processing equipment
Mécanisme D'action
Antibiofilm agent-4 exerts its effects by targeting the biofilm matrix and the microbial cells within it. The compound disrupts the extracellular polymeric substance (EPS) that holds the biofilm together, leading to the detachment and dispersion of microbial cells. Additionally, this compound interferes with quorum sensing, a communication mechanism used by bacteria to coordinate biofilm formation and maintenance. By inhibiting quorum sensing, the compound prevents the establishment and growth of biofilms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm inhibition properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms.
Antibiofilm agent-3: Less stable under industrial production conditions .
Uniqueness of Antibiofilm agent-4
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and stability under industrial production conditions. These attributes make it a versatile and effective compound for both research and practical applications .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(2E,4E)-N-[(3S)-2-oxooxolan-3-yl]-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C15H15NO3/c17-14(16-13-10-11-19-15(13)18)9-5-4-8-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17)/b8-4+,9-5+/t13-/m0/s1 |
Clé InChI |
GGTSFZXYFLSUEU-RNJYJSSVSA-N |
SMILES isomérique |
C1COC(=O)[C@H]1NC(=O)/C=C/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)C1NC(=O)C=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



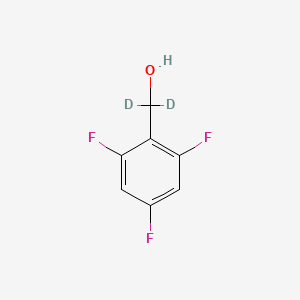

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
